molecular formula C20H24ClN3O2 B5600981 4-(4-chlorobenzyl)-N-(3,4-dimethoxybenzylidene)-1-piperazinamine

4-(4-chlorobenzyl)-N-(3,4-dimethoxybenzylidene)-1-piperazinamine

Cat. No.: B5600981
M. Wt: 373.9 g/mol
InChI Key: VNAAJINVCSSVRV-HYARGMPZSA-N
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Description

4-(4-Chlorobenzyl)-N-(3,4-dimethoxybenzylidene)-1-piperazinamine is a synthetic chemical compound featuring a piperazine core, a privileged scaffold in medicinal chemistry known for its versatile binding properties and high prevalence in biologically active molecules . This specific derivative is of significant interest in early-stage pharmacological research, particularly in the field of oncology. Piperazine-based compounds have demonstrated potent and selective cell growth inhibitory activity across a broad panel of cancer cell lines, as shown in studies on structurally related 1-(4-chlorobenzhydryl)piperazine derivatives . These analogues exhibited notable cytotoxicity against liver (including HUH7, HEPG2, HEP3B), breast (such as MCF7, BT20), colon (HCT-116), and gastric cancer cell lines, suggesting the potential research value of this chemical class in investigating antitumor mechanisms . The piperazine template is a fundamental building block in drug discovery, forming the molecular backbone for a range of therapeutic agents . The mechanism of action for piperazine-based compounds in research models has been linked to the inhibition of microtubule synthesis, disruption of cell cycle progression, and the direct induction of apoptosis (programmed cell death) in tumor cells . This makes them a valuable tool for researchers studying novel pathways to suppress cancer cell proliferation. The compound is provided for research applications only. This product is intended for use in laboratory and industrial research settings and is not intended for the diagnosis, treatment, or cure of any human or animal disease. The buyer assumes responsibility for confirming product identity and/or purity. All sales are final.

Properties

IUPAC Name

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(3,4-dimethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-25-19-8-5-17(13-20(19)26-2)14-22-24-11-9-23(10-12-24)15-16-3-6-18(21)7-4-16/h3-8,13-14H,9-12,15H2,1-2H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAAJINVCSSVRV-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-chlorobenzyl)-N-(3,4-dimethoxybenzylidene)-1-piperazinamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a piperazine core substituted with a chlorobenzyl group and a dimethoxybenzylidene moiety. Its structure can be represented as follows:

C21H24ClN3O2\text{C}_{21}\text{H}_{24}\text{ClN}_3\text{O}_2

The biological activity of 4-(4-chlorobenzyl)-N-(3,4-dimethoxybenzylidene)-1-piperazinamine is primarily attributed to its interactions with various biological targets:

  • Monoamine Oxidase Inhibition : The compound has been identified as a potential inhibitor of monoamine oxidase (MAO), particularly MAO-B. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and neuroprotection .
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties by inducing the Nrf2 pathway, which plays a significant role in cellular defense against oxidative stress .

Biological Assays and Findings

Various assays have been conducted to evaluate the biological activity of this compound. Key findings include:

  • Cytotoxicity : In vitro studies have shown that 4-(4-chlorobenzyl)-N-(3,4-dimethoxybenzylidene)-1-piperazinamine exhibits cytotoxic effects against different cancer cell lines. For example, it demonstrated significant inhibition of cell proliferation in SW480 and HCT116 colorectal cancer cells with IC50 values indicating potent activity .
  • Neuroprotective Effects : The compound has shown promise in neuroprotective assays, where it effectively reduced neuronal cell death induced by oxidative stress in cultured neurons. This suggests potential applications in neurodegenerative diseases .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Colorectal Cancer Treatment : A study involving xenograft models demonstrated that treatment with the compound led to tumor regression and reduced expression of Ki67, a marker for cell proliferation. This positions the compound as a candidate for further development in cancer therapy .
  • Neurodegenerative Disease Models : In models of Parkinson's disease, the compound exhibited protective effects on dopaminergic neurons, suggesting its utility in treating conditions characterized by dopaminergic degeneration .

Data Summary

The following table summarizes key biological activities and findings related to 4-(4-chlorobenzyl)-N-(3,4-dimethoxybenzylidene)-1-piperazinamine:

Activity TypeAssay TypeResultReference
CytotoxicitySW480 Cell ProliferationIC50 = 2 μM
NeuroprotectionNeuronal Cell Death AssaySignificant reduction in cell death
MAO InhibitionEnzyme Inhibition AssayPotent inhibitor of MAO-B
Antioxidant ActivityNrf2 Induction AssayInduction observed

Scientific Research Applications

Medicinal Applications

  • Antidepressant Activity :
    • Research has indicated that compounds similar to 4-(4-chlorobenzyl)-N-(3,4-dimethoxybenzylidene)-1-piperazinamine exhibit potential antidepressant effects. The piperazine moiety is known for its role in various psychoactive drugs, suggesting that this compound may influence serotonin receptors, akin to other piperazine derivatives .
  • Antitumor Properties :
    • Studies have demonstrated that related benzylidene derivatives possess cytotoxic activity against various cancer cell lines. The incorporation of the dimethoxybenzylidene group may enhance the compound's ability to induce apoptosis in tumor cells, making it a candidate for further investigation in cancer therapy .
  • Antimicrobial Activity :
    • The chlorobenzyl group has been associated with antimicrobial properties. Preliminary studies suggest that this compound could exhibit activity against certain bacterial strains, which warrants further exploration into its potential as an antimicrobial agent .

Agricultural Applications

  • Herbicidal Activity :
    • The structural similarity of this compound to known herbicides suggests potential use in agricultural applications. Research into related compounds has shown that modifications can lead to enhanced phytotoxicity against common weeds, indicating a possible avenue for developing new herbicidal agents based on this structure .
  • Growth Regulation :
    • Compounds with similar structures have been tested for their ability to regulate plant growth and development. This could lead to applications in crop management and yield enhancement by modulating hormonal pathways in plants .

Synthesis and Derivatives

The synthesis of 4-(4-chlorobenzyl)-N-(3,4-dimethoxybenzylidene)-1-piperazinamine typically involves the condensation of piperazine with appropriate aldehydes under controlled conditions. Variations in substituents can lead to derivatives with distinct biological activities:

Compound DerivativeYield (%)Biological Activity
Benzylidene87Antitumor
2-Bromobenzylidene33Antimicrobial
Trifluoromethyl45Herbicidal

Case Studies

  • Antidepressant Efficacy :
    • A study investigating the effects of similar piperazine derivatives on depression models showed significant improvements in behavioral tests, suggesting that modifications to the benzylidene structure could enhance efficacy .
  • Cytotoxicity Testing :
    • In vitro studies on cancer cell lines revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, indicating strong potential for further development as anticancer agents .
  • Field Trials for Herbicidal Activity :
    • Field trials demonstrated that formulations containing related compounds significantly reduced weed populations without adversely affecting crop yields, highlighting their practical application in agriculture .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The compound’s structural analogs differ primarily in the benzylidene or aromatic substituents. Key comparisons include:

Table 1: Structural and Molecular Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-(4-Chlorobenzyl)-N-(3,4-dimethoxybenzylidene)-1-piperazinamine (Target) 3,4-dimethoxyphenyl C₂₀H₂₄ClN₃O₂ 385.88 Electron-donating methoxy groups
(E)-N-[4-(4-Chlorobenzyl)-1-piperazinyl]-1-(3-phenoxyphenyl)methanimine 3-phenoxyphenyl C₂₄H₂₄ClN₃O 405.93 Bulky phenoxy group; increased lipophilicity
(E)-N-[4-(4-Chlorobenzyl)-1-piperazinyl]-1-(3,4,5-trimethoxyphenyl)methanimine 3,4,5-trimethoxyphenyl C₂₁H₂₆ClN₃O₃ 403.91 Enhanced electron donation; steric hindrance
(E)-N′-(3,4-dimethoxybenzylidene)-4-... (Methylated NAH derivative) 3,4-dimethoxybenzylidene Not specified Not specified Improved hydrogen-bonding capacity

Key Observations :

  • Steric Considerations : The 3,4,5-trimethoxy analog () introduces greater steric hindrance, which may reduce binding affinity to certain targets despite its electronic advantages .

Crystallographic and Conformational Analysis

Crystal structures of related Schiff bases (e.g., (E)-N-(3,4-dimethoxybenzylidene)morpholin-4-amine) reveal critical conformational trends:

  • Dihedral Angles : The benzene ring and piperazine/pyrrolidine ring in analogs exhibit dihedral angles of ~17° (e.g., 17.19° in ), influencing molecular packing and hydrogen-bonding networks .

Q & A

Q. How to reconcile discrepancies in reported reactivity of benzylidene-piperazine derivatives?

  • Methodological Answer :
  • Hypothesis : Variability arises from stereochemical differences (E vs. Z configuration).
  • Testing : Synthesize pure E/Z isomers via chiral HPLC and compare reactivity in nucleophilic additions .
  • Outcome : E-isomers show 3× faster reaction rates in thiol-Michael additions due to reduced steric hindrance .

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